4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol
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Overview
Description
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is a complex organic compound with the molecular formula C13H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable molecule in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol typically involves multi-step organic reactions. One common method includes the bromination of 2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions in specialized reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluoroaniline: Similar structure but lacks the methoxy group.
2-Bromo-4,6-difluoroaniline: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-12-3-2-10(16)6-11(12)17/h2-6,18-19H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRJPKUGUBBVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=C(C=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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